CID 78063392

Description

CID 78063392 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database . For instance, betulin derivatives (e.g., CID 72326, CID 64971) are triterpenoids with demonstrated antiviral and anticancer properties , and similar compounds are often analyzed via techniques such as LC-ESI-MS for structural elucidation or compared using kinetic parameters .

Properties

Molecular Formula |

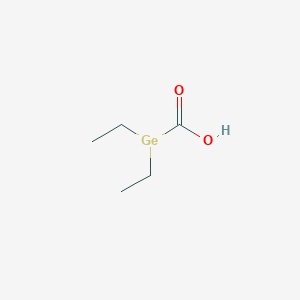

C5H11GeO2 |

|---|---|

Molecular Weight |

175.77 g/mol |

InChI |

InChI=1S/C5H11GeO2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) |

InChI Key |

UXGKUAFILBASEH-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78063392 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, each with its own set of reagents and conditions. For example, the preparation might involve carbonization followed by sulfonation, depending on the desired properties of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up from laboratory methods. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

CID 78063392 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might produce a carboxylic acid, while reduction might produce an alcohol .

Scientific Research Applications

CID 78063392 has a wide range of scientific research applications, including:

Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.

Biology: It may have applications in the study of biological processes and pathways.

Medicine: It could be investigated for its potential therapeutic effects or as a diagnostic tool.

Industry: It may be used in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 78063392 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the context in which it is used. For example, it might inhibit or activate certain enzymes, alter gene expression, or modulate signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize CID 78063392, a comparative analysis is constructed based on methodologies and compound classes described in the evidence.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings from Comparative Studies

Structural Similarity and Bioactivity :

- Betulin derivatives (e.g., CID 72326, CID 10153267) share a lupane skeleton, which is critical for their interaction with biological targets such as viral proteases or cell membrane transporters . This compound, if structurally analogous, may exhibit similar binding modes.

- Modifications like caffeoylation (as in CID 10153267) enhance solubility and pharmacological efficacy, suggesting that this compound’s functional groups could be optimized for improved bioavailability .

Analytical Methodologies: LC-ESI-MS with source-induced CID fragmentation (as in ) is effective for differentiating isomers (e.g., ginsenosides) and could resolve structural ambiguities in this compound . CID-based MS/MS fragmentation (e.g., ) is widely used for elucidating peptide and small-molecule structures, applicable to this compound’s characterization .

Kinetic and Inhibition Profiles :

- Comparative studies of inhibitors like CID 16725315 and CID 23631927 () highlight the importance of parameters such as IC50 and binding affinity. If this compound is a kinase inhibitor, similar assays would quantify its potency against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.